molecular formula C14H16N2O2 B3092991 2-((1S,2S)-2-Aminocyclohexyl)isoindoline-1,3-dione CAS No. 1240398-42-8

2-((1S,2S)-2-Aminocyclohexyl)isoindoline-1,3-dione

Cat. No. B3092991
CAS RN: 1240398-42-8
M. Wt: 244.29 g/mol
InChI Key: ILZVDZXGAFHHND-RYUDHWBXSA-N
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Description

The compound “2-((1S,2S)-2-Aminocyclohexyl)isoindoline-1,3-dione” is a molecule with the formula C(21)H(20)N(2)O(4) . The dihedral angle between the phenol ring and the isoindole-1,3-dione mean plane is 69.79° . The cyclohexane ring adopts a chair conformation .


Molecular Structure Analysis

The molecular structure of “2-((1S,2S)-2-Aminocyclohexyl)isoindoline-1,3-dione” features a dihedral angle between the phenol ring and the isoindole-1,3-dione mean plane of 69.79° . The cyclohexane ring in the structure adopts a chair conformation .

Scientific Research Applications

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives, similar in structure to 2-((1S,2S)-2-Aminocyclohexyl)isoindoline-1,3-dione, have shown significant pharmacological importance in modern therapeutics. The comprehensive review of literature reveals the biological potentials of isoquinoline derivatives, including their anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial properties. This diversity in pharmacological activities underscores the chemical class's potential in developing novel low-molecular-weight inhibitors for various therapeutic applications (Danao et al., 2021).

Efficacy and Safety in Psychotic and Mood Disorders

Lurasidone, another compound with a similar chemical structure, has demonstrated efficacy and safety in treating psychotic and major affective disorders. Research findings support its effectiveness and tolerability for short-term treatment of schizophrenia and acute bipolar depression. It presents a low risk of inducing weight gain, metabolic, or cardiac abnormalities, highlighting the structural class's therapeutic promise in managing mental health conditions (Pompili et al., 2018).

Herbicide Efficiency and Environmental Safety

The chemical structure similar to mesotrione, a widely used herbicide on maize cultures, illustrates the compound's efficiency and environmental safety. Mesotrione exhibits favorable toxicological profiles, suggesting no significant risks to humans or the environment. Its rapid degradation by soil microorganisms and low potential for groundwater contamination further affirm the environmental sustainability of using such chemical structures in agriculture (Carles et al., 2017).

Conjugated Polymers for Electronic Devices

Conjugated polymers containing 2,5-dione structures, akin to 2-((1S,2S)-2-Aminocyclohexyl)isoindoline-1,3-dione, are increasingly developed for electronic devices. These polymers, due to their high-performance electron-deficient pigments, show great potential in applications requiring optical, electrochemical, and device performance. The exploration of such polymers may lead to advancements in high-performance electronic devices, indicating the broader applicability of this chemical scaffold in materials science (Deng et al., 2019).

properties

IUPAC Name

2-[(1S,2S)-2-aminocyclohexyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(16)18/h1-2,5-6,11-12H,3-4,7-8,15H2/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZVDZXGAFHHND-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1S,2S)-2-Aminocyclohexyl)isoindoline-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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